5-Nitropyrimidine-2,4-diamine
Overview
Description
5-Nitropyrimidine-2,4-diamine is a chemical compound with potential applications in various fields due to its unique structure and properties. Although specific studies on 5-Nitropyrimidine-2,4-diamine itself are limited, research on related nitropyrimidines and pyrimidine derivatives provides insight into their synthesis, molecular structure, chemical reactions, properties, and applications.
Synthesis Analysis
Nitropyrimidines can be synthesized through various methods, including the aminolysis of nitropyrimidinones, which furnishes diimines and nitroenamines in good yields (Nishiwaki, Tohda, & Ariga, 1996). Another approach involves the use of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block for the synthesis of complex molecules like olomoucine (Hammarström et al., 2002).
Molecular Structure Analysis
The molecular structure of nitropyrimidine derivatives has been extensively studied. For example, the molecular structure of fac-tris(5-acetyl-2,4-dimethylpyrimidine-6-thiolato)cobalt(III) was established by X-ray diffraction, showcasing the complex interactions and arrangements these molecules can form (Beloglazkina et al., 2005).
Chemical Reactions and Properties
Nitropyrimidines undergo various chemical reactions, including transformations into pyrazoles and interactions with amines to produce novel derivatives. Such reactions highlight the reactivity of the nitro and amino groups in the pyrimidine ring (Biffin, Brown, & Porter, 1968).
Physical Properties Analysis
The physical properties of 5-Nitropyrimidine-2,4-diamine and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. However, detailed studies focusing specifically on these aspects are less common in the literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are essential for understanding the behavior of nitropyrimidine derivatives in chemical reactions and their potential use in various domains. The interaction of nitropyrimidine derivatives with nucleophiles, for example, showcases their reactivity and potential for further functionalization (Gorbunov et al., 2013).
Scientific Research Applications
Antiproliferative Activity : The derivatives of 5-Nitropyrimidine, such as 6-dibromomethyl derivative and 7,N(2),N(4)-tribenzyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine, exhibit significant antiproliferative activity against various cancer cell lines (Otmar et al., 2004).
Antibacterial and Antioxidant Properties : New 2,4-diaryl-6-methyl-5-nitropyrimidines show notable antibacterial and antioxidant properties, particularly against Gram-positive and Gram-negative bacteria (Sura et al., 2013).
Chemical Transformations : Heating 5-nitropyrimidine with acetic acid in water leads to the formation of 3,5-dinitro-pyridine, showcasing a novel ring transformation involving the fragmentation of the pyrimidine ring into 4-nitropyrazole (Plas et al., 1978).
Precursor for Nitroenamines : Compounds like 3-methyl-5-nitropyrimidin-4(3H)-one serve as excellent precursors for functionalized nitroenamines, which are useful in synthesizing various organic compounds (Nishiwaki et al., 2000).
Synthesis of Olomoucine : 4,6-dichloro-2-(methylthio)-5-nitropyrimidine aids in the efficient solid-phase synthesis of olomoucine, applicable for regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).
Synthesis of MGMT Inhibitors : Novel synthetic methods for compounds like 2-amino-4,6-dichloro-5-nitropyrimidine enable efficient preparation of MGMT inhibitors (Lopez et al., 2009).
Potential Antitumor Agents : Compounds such as 6-(dibromomethyl)-5-nitropyrimidines show promise as short-lived antitumor agents, potentially through alkylation-mediated action (Thompson et al., 1997).
Safety And Hazards
properties
IUPAC Name |
5-nitropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYIIVPLIJDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298253 | |
Record name | 5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitropyrimidine-2,4-diamine | |
CAS RN |
18620-73-0 | |
Record name | 18620-73-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-4-Diamino-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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